YS-49

Overview

Description

YS-49 is a chemical compound known for its role as an activator of the PI3K/Akt signaling pathway, which is a downstream target of RhoA. It is an isoquinoline compound alkaloid that has shown significant biological activity, particularly in reducing the activation of RhoA/PTEN in cells treated with 3-methylcholanthrene . This compound also inhibits the proliferation of vascular smooth muscle cells stimulated by angiotensin II through the induction of heme oxygenase-1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

YS-49 is synthesized through a series of chemical reactions involving isoquinoline derivatives. The synthetic route typically involves the following steps:

Formation of Isoquinoline Derivative: The initial step involves the formation of an isoquinoline derivative through a cyclization reaction.

Substitution Reaction: The isoquinoline derivative undergoes a substitution reaction to introduce the desired functional groups.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce larger quantities. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

YS-49 undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions

Major Products

The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives can be used for further research and development in medicinal chemistry .

Scientific Research Applications

YS-49 has a wide range of scientific research applications, including:

Chemistry: This compound is used as a tool compound to study the PI3K/Akt signaling pathway and its role in various cellular processes

Biology: It is employed in biological studies to investigate its effects on cell proliferation, apoptosis, and differentiation

Medicine: This compound has potential therapeutic applications in treating diseases such as hypertension, atherosclerosis, and cancer due to its anti-inflammatory and anti-proliferative properties

Industry: The compound is used in the development of new drugs and therapeutic agents targeting the PI3K/Akt signaling pathway

Mechanism of Action

YS-49 exerts its effects by activating the PI3K/Akt signaling pathway, which is a downstream target of RhoA. This activation leads to the reduction of RhoA/PTEN activation in cells treated with 3-methylcholanthrene . Additionally, this compound inhibits the proliferation of vascular smooth muscle cells stimulated by angiotensin II through the induction of heme oxygenase-1 . The compound also has a strong positive inotropic action through the activation of cardiac beta-adrenoceptors .

Comparison with Similar Compounds

YS-49 is unique due to its specific activation of the PI3K/Akt signaling pathway and its ability to reduce RhoA/PTEN activation. Similar compounds include:

YS-51: Another isoquinoline compound with similar biological activities but different potency and selectivity

Angiotensin II Inhibitors: Compounds that inhibit the effects of angiotensin II but may not activate the PI3K/Akt pathway

Beta-Adrenoceptor Agonists: Compounds that activate beta-adrenoceptors but may not have the same effects on the PI3K/Akt pathway

This compound stands out due to its dual action on both the PI3K/Akt pathway and beta-adrenoceptors, making it a valuable compound for research and therapeutic development .

Biological Activity

YS-49, a novel isoquinoline compound, has garnered attention for its significant biological activities, particularly in modulating various cellular signaling pathways. This compound is primarily recognized for its role as an activator of the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) signaling pathway, which is critical for cell survival, proliferation, and metabolism. Research indicates that this compound has potential therapeutic applications in neurodegenerative diseases and cancers due to its neuroprotective and anti-apoptotic properties.

This compound activates the PI3K/Akt signaling pathway, enhancing cell survival and proliferation across various cell types. It also reduces the activation of RhoA and phosphatase and tensin homolog (PTEN), both of which are involved in numerous cellular functions and pathologies, including cancer progression and neurodegenerative diseases .

Key Findings

- Cell Proliferation : this compound significantly enhances cell proliferation in vascular smooth muscle cells (VSMCs) by inducing heme oxygenase-1 (HO-1) gene activity. This induction occurs in a dose- and time-dependent manner, leading to reduced Angiotensin II (Ang II)-stimulated VSMC proliferation .

- Oxidative Stress Reduction : The compound exhibits protective effects against oxidative stress by inhibiting reactive oxygen species (ROS) production and preventing JNK phosphorylation, which is often activated under stress conditions .

- Thrombus Formation : In experimental models, this compound has demonstrated potent inhibitory effects on thromboxane A2 (TXA2) formation and platelet aggregation, suggesting its potential use in managing thrombotic conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | PI3K/Akt pathway activator | Enhances survival; reduces RhoA activation |

| LY294002 | PI3K inhibitor | Directly inhibits PI3K; contrasts with this compound's action |

| Akt Inhibitor X | Protein kinase B inhibitor | Inhibits PKB activity; does not activate upstream pathways |

| Wortmannin | PI3K inhibitor | Potent PI3K inhibitor; lacks activation properties |

This compound's unique ability to activate the PI3K/Akt pathway distinguishes it from other compounds that primarily inhibit these pathways, potentially leading to different therapeutic outcomes .

Neuroprotective Effects

In studies examining the neuroprotective potential of this compound, it was found that treatment with this compound significantly reduced apoptosis in neuronal cells subjected to oxidative stress. This effect was attributed to the activation of the PI3K/Akt pathway, which promotes cell survival mechanisms.

Vascular Disease Applications

Research investigating the effects of this compound on vascular smooth muscle cells revealed that it effectively inhibited Ang II-induced proliferation and ROS production. The IC50 value for this compound's inhibition of TXA2 production was determined to be 3.3 µM, showcasing its potency compared to other compounds like higenamine (IC50: 140 µM) . These findings suggest that this compound could be a promising candidate for treating vascular diseases such as hypertension and atherosclerosis.

Properties

IUPAC Name |

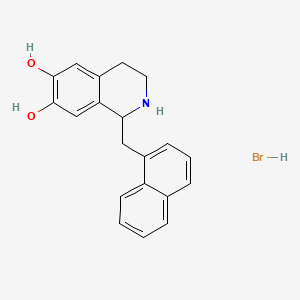

1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFRKNGQHAAJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437347 | |

| Record name | YS-49 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132836-42-1, 132836-11-4 | |

| Record name | YS-49 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YS-49 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.